molecular formula C12H9FN2OS B1443673 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350989-02-4

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1443673
M. Wt: 248.28 g/mol
InChI Key: ICOSRMKHEPCNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine, also known as FMBT, is a heterocyclic compound that is used in a variety of scientific research applications, including as a substrate for enzymes, as a building block for pharmaceuticals, and as a fluorescent probe for biological assays. FMBT has become increasingly popular in recent years due to its ability to selectively bind to certain proteins and its low toxicity.

Scientific Research Applications

Antitumor Properties

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been extensively studied for their antitumor properties. A series of water-soluble prodrugs of these compounds have been synthesized, addressing formulation and bioavailability issues, leading to significant retardation of breast and ovarian tumor growth in preclinical models. These compounds selectively induce cytochrome P 450 1A1 protein expression in sensitive carcinoma cells, a crucial event determining the antitumor specificity of this class of benzothiazoles (Bradshaw et al., 2002). Further, their metabolic inactivation has been minimized by structural modifications, such as the isosteric replacement of hydrogen with fluorine atoms (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activity

Derivatives of 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine have been reported to exhibit promising antimicrobial and antifungal activity. This includes the fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives that showed cytotoxic activity against human cancer cell lines and excellent antimicrobial activity (Kumbhare et al., 2014). Additionally, some novel 3-[6'Fluoro-7'-substituted-(1',3')benzothiazol-2‘-yl]p-benzene sulphonamido-2-onitrobenzene (1,3) thiazolidin-4-one derivatives were synthesized and showed antimicrobial properties, proving the wide range of biodynamic properties of this class of compounds (Jagtap et al., 2010).

Chemical Synthesis and Characterization

The compound and its derivatives have been a subject of interest in chemical synthesis and characterization. For instance, the synthesis of N-methoxy-N-methyl-(1,3-benzothiazol-2-ylsulfonyl)fluoroacetamide, a building block for Julia olefination, and its derivatives have been reported. These compounds showcase interesting reactivity, undergoing condensation reactions with aldehydes and cyclic ketones to give alpha-fluorovinyl Weinreb amides and alpha-fluoroenones with high Z-selectivity (Ghosh et al., 2009).

Pharmaceutical Properties

The pharmaceutical properties of 4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been explored, particularly focusing on the development of water-soluble prodrugs to address issues related to solubility and bioavailability. These prodrugs exhibit good water solubility and stability at ambient temperature, and they degrade to the free base in vivo, making them suitable for clinical evaluation (Hutchinson et al., 2002).

properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2OS/c13-9-4-1-5-10-11(9)15-12(17-10)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOSRMKHEPCNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-furylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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